N-methyl-2-(3-methyl-5-propan-2-ylphenoxy)ethanamine;oxalic acid
Overview
Description
N-methyl-2-(3-methyl-5-propan-2-ylphenoxy)ethanamine;oxalic acid is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an amine group attached to an aromatic ring, which is further substituted with methyl and propan-2-yl groups. The oxalic acid component is often used to form a salt with the amine, enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-methyl-5-propan-2-ylphenoxy)ethanamine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate halogenated ethane derivative under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with N-methylamine under controlled conditions to introduce the amine group.
Salt Formation: Finally, the amine product is reacted with oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-methyl-5-propan-2-ylphenoxy)ethanamine undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitroso or nitro derivatives back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Restored amine compounds.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
N-methyl-2-(3-methyl-5-propan-2-ylphenoxy)ethanamine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-methyl-5-propan-2-ylphenoxy)ethanamine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(3-methyl-5-isopropylphenoxy)ethanamine: Similar structure but with different substituents on the aromatic ring.
N-methyl-2-(3-methyl-5-tert-butylphenoxy)ethanamine: Another similar compound with tert-butyl substitution.
Uniqueness
Substitution Pattern: The specific substitution pattern on the aromatic ring of N-methyl-2-(3-methyl-5-propan-2-ylphenoxy)ethanamine distinguishes it from other similar compounds.
Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-methyl-2-(3-methyl-5-propan-2-ylphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-10(2)12-7-11(3)8-13(9-12)15-6-5-14-4;3-1(4)2(5)6/h7-10,14H,5-6H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUMJMHGUXJVFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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